Cholesta-5,7-dien-3-beta-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a steroidal compound with the molecular formula C29H46O2 and a molecular weight of 426.6743 g/mol . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholesta-5,7-dien-3-beta-yl acetate can be synthesized through several methods. One common method involves the acetylation of 7-dehydrocholesterol. The process typically includes the reaction of 7-dehydrocholesterol with acetic anhydride in the presence of a catalyst such as pyridine . Another method involves the Diels-Alder reaction of a steroid containing a 5,7-diene system followed by oxidation and reduction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Cholesta-5,7-dien-3-beta-yl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of the acetate group with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: UHP and MTO in solvents like diethyl ether.
Reduction: LiAlH4 in anhydrous conditions.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 5,6beta-dihydroxy-5alpha-cholest-7-en-3beta-yl acetate.
Reduction: Cholesta-5,7-diene-1alpha,3beta-diol.
Substitution: Various substituted cholesta derivatives.
Wissenschaftliche Forschungsanwendungen
Cholesta-5,7-dien-3-beta-yl acetate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of cholesta-5,7-dien-3-beta-yl acetate involves its interaction with various molecular targets and pathways. It can undergo photochemical reactions to form vitamin D3 analogs, which play crucial roles in calcium homeostasis and bone health . The compound’s ability to undergo oxidation and reduction reactions also makes it a valuable intermediate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Cholesta-5,7-dien-3-beta-yl acetate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
7-Dehydrocholesterol: The non-acetylated form, which is a precursor to vitamin D3.
Cholesta-5,7-dien-3-beta-yl benzoate: A derivative with a benzoate group instead of an acetate group.
Stigmasta-5,7-dien-3-beta-yl acetate: A similar compound with a different steroidal backbone.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C29H46O2 |
---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20?,23?,25?,26?,27?,28-,29+/m0/s1 |
InChI-Schlüssel |
ACGNVBRAISEVDK-MGYOZMDNSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.